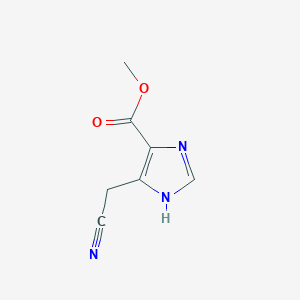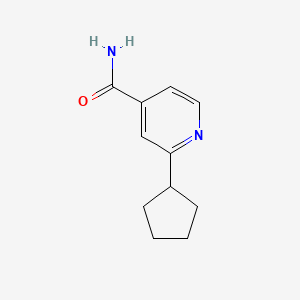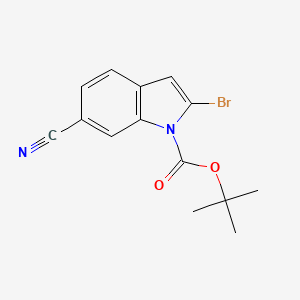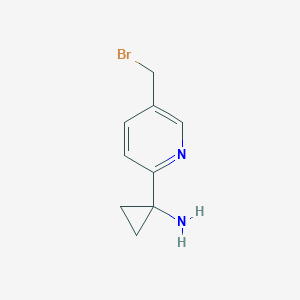![molecular formula C8H4ClF3N2S B13023235 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine CAS No. 1609670-88-3](/img/structure/B13023235.png)
2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both chloromethyl and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine typically involves the reaction of 2-aminopyridine with various reagents to introduce the thiazole ring and the functional groups. One common method includes the use of phosphorus oxychloride and carboxylic acids to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of complex heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the formation of carbon-centered radicals.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of aminomethyl or thiomethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used in the preparation of aminopyridines and as a catalytic ligand.
2-Chloro-5-(trifluoromethyl)pyrimidine: Utilized in the synthesis of various heterocyclic compounds.
Thiazolo[3,2-b][1,2,4]triazole: Known for its functionalization and use in synthetic chemistry.
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is unique due to the combination of its chloromethyl and trifluoromethyl groups, which provide distinct reactivity and enhance its potential as a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in the development of new materials and pharmaceuticals.
Properties
CAS No. |
1609670-88-3 |
|---|---|
Molecular Formula |
C8H4ClF3N2S |
Molecular Weight |
252.64 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H4ClF3N2S/c9-2-6-14-5-1-4(8(10,11)12)3-13-7(5)15-6/h1,3H,2H2 |
InChI Key |
RGNNEZDCCZAVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorofuro[2,3-b]pyridine](/img/structure/B13023168.png)


![Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13023192.png)




![4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B13023228.png)
![7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13023234.png)



